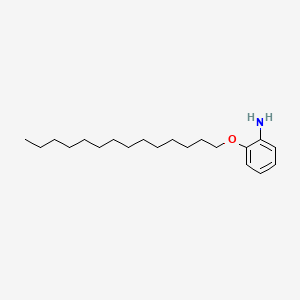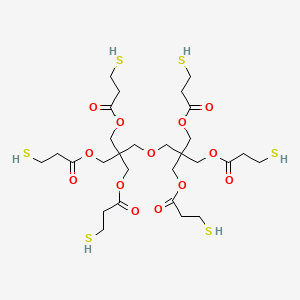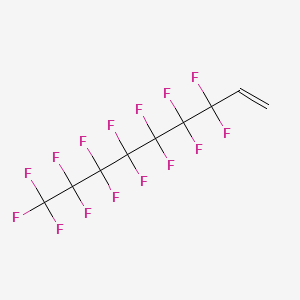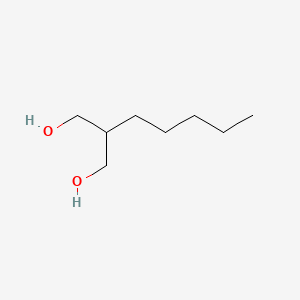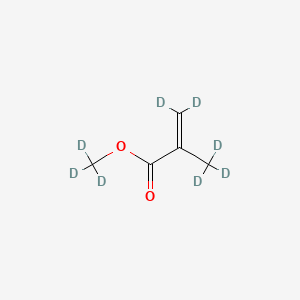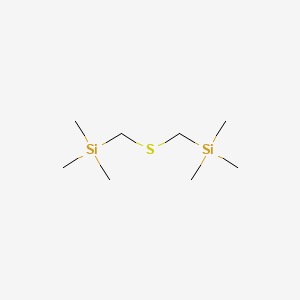
Bis(trimethylsilylmethyl) sulfide
Overview
Description
Bis(trimethylsilylmethyl) sulfide is an organosilicon compound with the molecular formula C8H22SSi2. It is also known as thiobis(methylene)bis(trimethylsilane). This compound is characterized by the presence of two trimethylsilylmethyl groups attached to a sulfur atom. It is a colorless liquid with a distinct odor and is primarily used in organic synthesis as a reagent.
Mechanism of Action
Target of Action
Bis(trimethylsilylmethyl) sulfide primarily targets metal oxides and chlorides . These compounds are prevalent in various chemical reactions and processes, serving as essential components in a wide range of reactions .
Mode of Action
The interaction of this compound with its targets involves the conversion of metal oxides and chlorides into the corresponding sulfides . This transformation exploits the affinity of silicon (IV) for oxygen and halides . The idealized reaction is represented as:
((CH3)3Si)2S+MO→((CH3)3Si)2O+MS((CH_3)_3Si)_2S + MO \rightarrow ((CH_3)_3Si)_2O + MS((CH3)3Si)2S+MO→((CH3)3Si)2O+MS
.Biochemical Pathways
The action of this compound affects the biochemical pathways involving metal oxides and chlorides . By converting these compounds into their corresponding sulfides, it alters the downstream effects of these pathways . The specific pathways and their downstream effects can vary depending on the particular metal oxides and chlorides involved .
Pharmacokinetics
It’s important to note that the compound is a liquid at room temperature with a density of 0844 g/mL at 20 °C . It has a boiling point of 88 °C/21 mmHg .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the transformation of metal oxides and chlorides into corresponding sulfides . This conversion can significantly influence the outcomes of chemical reactions where these compounds are involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it must be protected from air because it hydrolyzes readily . The reaction with water is exothermic, releasing toxic H2S . Therefore, the compound should be handled and stored properly to ensure its stability and effectiveness .
Biochemical Analysis
Biochemical Properties
Bis(trimethylsilylmethyl) sulfide plays a significant role in biochemical reactions, particularly in the conversion of metal oxides and chlorides into sulfides . This transformation exploits the affinity of silicon(IV) for oxygen and halides. The compound interacts with various enzymes and proteins, facilitating the conversion of aldehydes and ketones to thiones . These interactions are crucial for the synthesis of sulfur-containing compounds, which are essential in various biochemical processes.
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of various cell types by altering the expression of specific genes and proteins . The compound’s impact on cell signaling pathways can lead to changes in cellular responses, such as proliferation, differentiation, and apoptosis. Additionally, this compound can modulate cellular metabolism by influencing the activity of metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s ability to act as a silylating agent allows it to modify the structure and function of target molecules. This modification can lead to the inhibition or activation of specific enzymes, thereby altering biochemical pathways. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation . The compound is known to hydrolyze readily in the presence of water, leading to the formation of trimethylsilanol and hydrogen sulfide . This degradation can affect the long-term stability and efficacy of this compound in biochemical experiments. In vitro and in vivo studies have shown that prolonged exposure to the compound can result in changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound can facilitate biochemical reactions without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage level leads to a marked change in the compound’s impact on cellular function.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions . The compound’s role in the conversion of metal oxides and chlorides into sulfides is a key aspect of its metabolic activity. Additionally, this compound can influence metabolic flux and metabolite levels by modulating the activity of specific enzymes involved in sulfur metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity, as they determine the compound’s availability to interact with target molecules.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of this compound within cells is essential for its function, as it determines the compound’s ability to interact with target biomolecules and modulate cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(trimethylsilylmethyl) sulfide can be synthesized through the reaction of trimethylsilylmethyl chloride with sodium sulfide. The reaction is typically carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent hydrolysis. The general reaction is as follows:
2(CH3)3SiCH2Cl+Na2S→(CH3)3SiCH2SCH2Si(CH3)3+2NaCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the laboratory preparation route with scale-up considerations. This includes maintaining anhydrous conditions and using larger reaction vessels and more efficient purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: This compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as halides and alkoxides.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Bis(trimethylsilylmethyl) sulfide is utilized in various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds. It is also employed in the synthesis of sulfur-containing heterocycles.
Biology: While specific biological applications are limited, it can be used in the synthesis of biologically active sulfur compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Comparison with Similar Compounds
Bis(trimethylsilyl)sulfide: Another organosilicon compound with similar applications in organic synthesis. It has the molecular formula C6H18SSi2.
Trimethylsilylmethyl chloride: A precursor in the synthesis of bis(trimethylsilylmethyl) sulfide.
Hexamethyldisilathiane: A related compound used in similar synthetic applications.
Uniqueness: this compound is unique due to the presence of two trimethylsilylmethyl groups, which provide steric hindrance and enhance the nucleophilicity of the sulfur atom. This makes it particularly useful in specific organic transformations where other sulfur reagents may not be as effective.
Properties
IUPAC Name |
trimethyl(trimethylsilylmethylsulfanylmethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22SSi2/c1-10(2,3)7-9-8-11(4,5)6/h7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISUCMFTNKRCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CSC[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22SSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60197046 | |
| Record name | Silane, (thiobis(methylene))bis(thiomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4712-51-0 | |
| Record name | Silane, (thiobis(methylene))bis(thiomethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (thiobis(methylene))bis(thiomethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60197046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(trimethylsilylmethyl) Sulfide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Bis(trimethylsilylmethyl) sulfide acts as a ligand, donating its sulfur atom's lone pair of electrons to form a coordinate covalent bond with the metal center. This interaction creates a complex where the sulfur atom in the this compound acts as a prochiral center. []
ANone: While the provided abstracts don't explicitly state the molecular weight or spectroscopic data, we can deduce the molecular formula:
A: this compound, when used with a fluoride ion promoter, facilitates the methylthiomethylation of carbonyl compounds. [, ] This reaction is valuable for introducing a methylthiomethyl (-CH2-S-CH3) group into organic molecules, which can be further modified in subsequent synthetic steps.
A: The research indicates that replacing sulfur with selenium in this compound to form Bis(trimethylsilylmethyl) selenide also leads to the formation of complexes with Palladium(II) and Platinum(II). [] Further studies are needed to compare the stability and reactivity of these complexes with their sulfur-containing counterparts.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


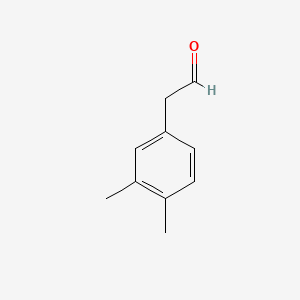
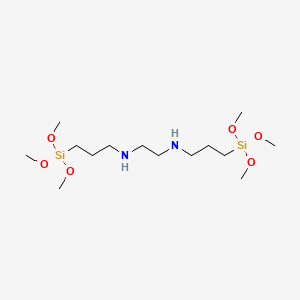
![Benzoic acid, 2-chloro-5-[(methylamino)sulfonyl]-](/img/structure/B1360186.png)

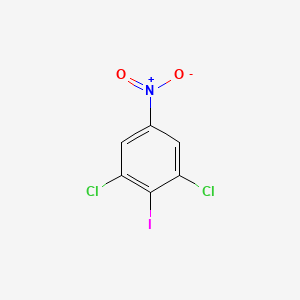

![1,2-Dimethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1360193.png)

